Hexafluorophosphate

Overview

Description

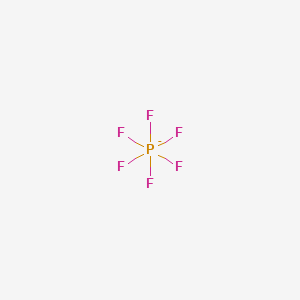

Hexafluorophosphate is an anion with the chemical formula [PF6]−. It is an octahedral species that imparts no color to its salts. This anion is isoelectronic with sulfur hexafluoride, hexafluorosilicate dianion, and hexafluoroantimonate. In this anion, phosphorus has a valence of 5. This compound is classified as a non-coordinating anion due to its poor nucleophilicity .

Preparation Methods

Hexafluorophosphate salts can be prepared by the reaction of phosphorus pentachloride and alkali or ammonium halide in a solution of hydrofluoric acid: [ \text{PCl}_5 + \text{MCl} + 6 \text{HF} \rightarrow \text{M[PF}_6\text{]} + 6 \text{HCl} ] Hexafluorophosphoric acid can be prepared by the direct reaction of hydrogen fluoride with phosphorus pentafluoride: [ \text{PF}_5 + \text{HF} \rightarrow \text{H[PF}_6\text{]} ] These reactions require specialized equipment to safely handle the hazards associated with hydrofluoric acid and hydrogen fluoride .

Chemical Reactions Analysis

Formation of Hexafluorophosphoric Acid (HPF₆)

HPF₆ is prepared by reacting PF₅ with HF:

The acid is highly corrosive due to residual HF and is typically generated in situ .

Hydrolysis and Decomposition

This compound exhibits limited hydrolysis under controlled conditions but decomposes under heat or acidic environments.

Hydrolysis of LiPF₆

Lithium this compound decomposes in water at elevated temperatures (>70°C):

This reaction releases toxic HF gas, critical in lithium-ion battery degradation .

PF₅ Hydrolysis

While PF₅ hydrolysis is thermodynamically unfavorable at room temperature, it proceeds via stepwise endergonic reactions:

Further elimination of HF forms phosphorus oxyfluoride (POF₃) .

Reactions in Lithium-Ion Batteries

This compound’s reactivity in battery electrolytes has been extensively studied:

Reaction with Lithium Carbonate (Li₂CO₃)

LiPF₆ reacts with Li₂CO₃ during solid-electrolyte interphase (SEI) formation:

This autocatalytic process is accelerated by trace HF .

Thermal Decomposition

At >200°C, LiPF₆ decomposes:

PF₅ further reacts with solvents, compromising battery stability .

Role in Organometallic Chemistry

As a non-coordinating anion, [PF₆]⁻ stabilizes cationic metal complexes. Notable reactions include:

Salt Metathesis

Silver this compound facilitates ligand exchange:

This is pivotal in synthesizing complexes like [RhCp₂][PF₆] .

Solvolysis in Metal Complexes

Electrophilic metal centers induce solvolysis. For example:

This forms difluorophosphate-bridged species .

Reaction with Strong Bases

HPF₆ reacts exothermically with amines or hydroxides:

Heat generation poses risks in confined spaces .

Reaction with Cyanides

Cyanide compounds release HCN gas:

This is critical for industrial safety protocols .

Key Research Findings

-

Autocatalysis of POF₃ : LiPF₆ reacts selectively with Li₂CO₃ to form POF₃, which further catalyzes decomposition .

-

Non-Coordinating Behavior : [PF₆]⁻’s inertness makes it ideal for stabilizing cationic species in ionic liquids and catalysis .

-

Hydrolysis Kinetics : PF₅ hydrolysis is kinetically limited at room temperature but accelerates above 150°C .

Scientific Research Applications

Energy Storage Applications

Hexafluorophosphate compounds are primarily utilized in the field of energy storage, particularly in lithium-ion batteries.

Lithium-Ion Batteries

- Electrolyte Composition : Lithium this compound (LiPF6) is a standard electrolyte salt used in lithium-ion batteries. It enhances the electrochemical performance by providing high ionic conductivity and stability under various operating conditions .

- Dendrite Suppression : The incorporation of potassium this compound (KPF6) into lithium metal batteries has shown to improve cycling stability by suppressing dendrite growth, which is a common issue that leads to battery failure .

Novel Battery Technologies

- Next-Generation Batteries : Research indicates that this compound salts can be used as additives in new battery chemistries, such as lithium-sulfur batteries, to enhance performance metrics like Coulombic efficiency and overall cycle life .

Pharmaceutical Applications

This compound is also explored for its potential in pharmaceutical chemistry.

Synthesis of Bioactive Compounds

- Pharmacological Studies : this compound salts have been utilized as reagents in the synthesis of various pharmacologically active compounds. For instance, they have been involved in the preparation of azo compounds that exhibit significant biological activity, including tyrosinase inhibition .

- Network Pharmacology : The integration of this compound in network pharmacology studies allows for the exploration of complex interactions between drugs and biological systems, enhancing the understanding of drug efficacy and safety profiles .

Material Science Applications

This compound compounds are also important in material science.

Solid-State Electrolytes

- Development of Electrolytes : Research has focused on the use of this compound salts to develop solid-state electrolytes for safer and more efficient energy storage solutions. These materials are characterized by their high ionic conductivity and thermal stability, making them suitable for next-generation battery technologies .

Nanomaterials and Biomedicine

- Layer-by-Layer Assembly : this compound salts are used in the layer-by-layer assembly of nanoparticles for biomedical applications. This technique allows for the controlled fabrication of drug delivery systems and diagnostic tools .

Case Studies

Mechanism of Action

Hexafluorophosphate acts as a non-coordinating anion, meaning it does not readily form coordination bonds with metal ions. This property makes it useful in stabilizing cationic species in various chemical reactions.

Comparison with Similar Compounds

Hexafluorophosphate is compared with other non-coordinating anions such as tetrafluoroborate and perchlorate:

Tetrafluoroborate: Like this compound, tetrafluoroborate is a non-coordinating anion used in similar applications.

Perchlorate: Perchlorate is another non-coordinating anion, but it is more reactive and less stable compared to this compound.

Similar compounds include:

- Tetrafluoroborate

- Perchlorate

- Hexafluorosilicate

- Hexafluoroantimonate

Biological Activity

Hexafluorophosphate (PF6−) is a versatile anion with significant implications in both organic synthesis and biological research. This article delves into the biological activity of this compound, focusing on its interactions, effects on cellular systems, and potential applications in pharmacology and toxicology.

Overview of this compound

This compound is commonly encountered in various chemical contexts, particularly as a counterion in ionic liquids and as a reagent in organic synthesis. Its stability and reactivity make it a valuable component in numerous chemical processes.

1. Cellular Interactions

This compound salts, particularly lithium this compound (LiPF6), have been studied for their effects on cellular systems. Research indicates that LiPF6 can induce developmental toxicity and apoptosis in zebrafish embryos. Observations include morphological abnormalities and reduced hatching rates at elevated concentrations, suggesting that PF6− may disrupt normal developmental processes .

Table 1: Effects of LiPF6 on Zebrafish Development

| Concentration (µM) | Hatching Rate (%) | Swim Bladder Inflation Rate (%) |

|---|---|---|

| Control | 100 | 90 |

| 20 | 95 | 85 |

| 30 | 70 | 50 |

| 40 | 60 | 30 |

The mechanisms by which this compound exerts its biological effects are still under investigation. In zebrafish studies, exposure to LiPF6 resulted in the upregulation of pro-apoptotic genes such as tp53 and casp7, indicating a potential apoptotic response . Gene Ontology (GO) analyses revealed significant enrichment in pathways related to apoptosis, suggesting that PF6− can activate critical cellular death pathways .

Case Study 1: Neuroprotective Screening

In a pharmacological screening study, this compound derivatives were evaluated for neuroprotective properties. The study utilized primary cortical neurons to assess the neuroprotective efficacy of various compounds, including those containing this compound. Results indicated that certain derivatives exhibited significant neuroprotection against oxygen deprivation-induced damage .

Case Study 2: Deuteration of Aromatic Compounds

A recent study explored the use of this compound as a catalyst for hydrogen isotope exchange in aromatic compounds. This method demonstrated high yields and excellent incorporation of deuterium into various substrates, showcasing the utility of PF6− in synthetic organic chemistry, particularly for developing deuterated pharmaceuticals .

Applications in Pharmacology

This compound compounds have potential applications in drug development due to their ability to modify biological molecules selectively. For instance, the use of formylbenzene diazonium this compound has been reported for bioorthogonal labeling of proteins, facilitating the introduction of functional groups that can enhance drug delivery systems or diagnostic imaging .

Q & A

Q. Basic: What are the standard synthetic routes for preparing hexafluorophosphate salts, and how can purity be optimized?

This compound salts (e.g., [PF6]<sup>−</sup>) are typically synthesized via reactions of phosphorus pentachloride (PCl5) with alkali or ammonium halides in hydrofluoric acid (HF) solutions. For example, lithium this compound (LiPF6) is prepared under anhydrous conditions to minimize hydrolysis. Purity optimization involves:

- Strict moisture control : Use HF-resistant reactors (e.g., PTFE-lined vessels) to prevent HF leakage and hydrolysis .

- Precipitation purification : Adding AgPF6 to halide salts (e.g., KCl) precipitates AgCl, leaving soluble PF6<sup>−</sup> in solution .

- Recrystallization : Use polar aprotic solvents (e.g., dimethyl carbonate) to isolate high-purity salts .

Q. Basic: What analytical methods are recommended for quantifying this compound ions in solution?

Key techniques include:

- Gravimetric titration : Precipitation with tetraphenylarsonium chloride [(C6H5)4As]Cl, followed by filtration and weighing .

- Spectrophotometry : Reaction with ferricyanide to form colored complexes measurable at specific wavelengths (e.g., 420–450 nm) .

- FTIR/Raman spectroscopy : Monitoring PF6<sup>−</sup> degradation (e.g., LiPF6 in batteries) via characteristic peaks (820 cm<sup>−1</sup> in FTIR) over time .

Q. Advanced: How does the stability of this compound salts vary across solvents, and what experimental controls mitigate decomposition?

This compound salts exhibit solvent-dependent stability:

Mitigation strategies :

- Inert atmosphere : Use argon/glove boxes for handling LiPF6 to prevent moisture ingress .

- Acid scavengers : Add stabilizing agents (e.g., vinylene carbonate) in battery electrolytes .

Q. Advanced: How can molecular dynamics (MD) simulations resolve contradictions in this compound behavior in ionic liquids?

Experimental studies on ionic liquids like [hmim][PF6] show conflicting data on PF6<sup>−</sup> mobility and aggregation. MD simulations address this by:

- Structural analysis : Simulating radial distribution functions (RDFs) to quantify anion-cation interactions .

- Dynamic properties : Calculating diffusion coefficients to reconcile discrepancies in NMR-derived mobility vs. experimental viscosity .

- Thermal effects : Modeling temperature-dependent phase changes (e.g., crystallization vs. glass transitions) .

Q. Advanced: What methodologies detect enantioselective interactions of this compound salts in host-guest systems?

Studies on lariat ethers reveal that PF6<sup>−</sup> salts (e.g., α-phenylethylammonium-PF6<sup>−</sup>) exhibit enantioselectivity in solvent extraction. Key methods:

- UV-vis titration : Monitor binding affinity shifts (e.g., Cr<sup>3+</sup>-tetraperimidine-PF6<sup>−</sup>) at 240–300 nm .

- X-ray crystallography : Resolve chiral recognition via crystal structures (e.g., Bruker Apex II CCD) .

- NMR relaxation : Measure <sup>13</sup>C relaxation rates to probe host-guest dynamics .

Note : Hydrophilic moieties (e.g., alanine-PF6<sup>−</sup>) may negate enantioselectivity due to excessive hydration .

Q. Advanced: How do researchers reconcile conflicting data on PF6<sup>−</sup> stability in electrochemical vs. catalytic applications?

PF6<sup>−</sup> is stable in Li-ion batteries but degrades in catalytic ionic liquids. Contradictions arise from:

- Electrochemical environment : Cathode passivation reduces PF6<sup>−</sup> decomposition in batteries .

- Acidic catalysis : Protonation in ionic liquids (e.g., [hmim][PF6]) accelerates PF6<sup>−</sup> hydrolysis .

Resolution :

- Operando spectroscopy : Track PF6<sup>−</sup> degradation in real-time using FTIR (e.g., 820 cm<sup>−1</sup> peak decay over 12 hours) .

- Computational modeling : Predict PF6<sup>−</sup> stability under varying pH and electric fields .

Q. Basic: What safety protocols are critical when handling this compound salts?

- HF exposure prevention : Use HF-resistant PPE (gloves, face shields) and neutralization kits (e.g., calcium gluconate gel) .

- Ventilation : Perform syntheses in fume hoods to avoid inhaling toxic decomposition fumes .

- Storage : Keep LiPF6 under nitrogen at ≤−20°C to prevent thermal decomposition .

Q. Advanced: How is ferrocenium this compound utilized in asymmetric catalysis, and what mechanistic insights exist?

Ferrocenium-PF6<sup>−</sup> acts as a redox-active catalyst in:

- Asymmetric epoxidation : Mediates electron transfer in olefin reactions, with enantiomeric excess (ee) monitored via HPLC .

- Anticancer studies : Induces oxidative stress in cells via Fenton-like reactions; efficacy quantified via IC50 assays .

Mechanistic studies :

- Cyclic voltammetry : Measure redox potentials to correlate activity with PF6<sup>−</sup> counterion effects .

- EPR spectroscopy : Detect radical intermediates in catalytic cycles .

Properties

IUPAC Name |

hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P/c1-7(2,3,4,5)6/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQLCJWAZJINEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.9641810 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16919-18-9, 16941-11-0, 17084-13-8 | |

| Record name | Hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16919-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorophosphate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), ammonium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Potassium fluophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphate(1-), ammonium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphate(1-), hexafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPHOSPHATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JV86J4A30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.